An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS Number 926271-83-2)
An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (CAS Number 926271-83-2)
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, identified by the CAS number 926271-83-2, is an organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1] Its molecular architecture, featuring a substituted aniline core coupled with a methoxyacetamide side chain, presents a unique combination of functional groups that are pivotal for forging new molecular entities. This guide aims to provide a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, analytical characterization, and potential applications. As a versatile building block, N-(4-Amino-2-methylphenyl)-2-methoxyacetamide holds the promise for the synthesis of novel compounds with diverse biological activities. The exploration of acetamide derivatives has been a fruitful endeavor in the quest for new therapeutic agents, with related structures showing potential in areas such as oncology and metabolic diseases.[2]
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is not broadly published, we can collate available information and draw comparisons with structurally similar molecules to provide a useful profile.
| Property | Value | Source/Method |
| CAS Number | 926271-83-2 | [1] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | >288 °C at 760 mmHg (predicted) | [3] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | Inferred from similar compounds |
| SMILES | O=C(NC1=CC=C(N)C=C1C)COC | [1] |
| InChIKey | YXWPCADWCCAKMF-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights: A Practical Approach
The synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide can be achieved through the acylation of 4-amino-2-methylaniline with a suitable methoxyacetylating agent. A common and effective method involves the use of methoxyacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of N-(4-Amino-2-methylphenyl)-2-methoxyacetamide
Materials:
-
4-Amino-2-methylaniline
-
Methoxyacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-amino-2-methylaniline (1.0 eq) in anhydrous dichloromethane. Add triethylamine (1.2 eq) to the solution as a base.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methoxyacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure N-(4-Amino-2-methylphenyl)-2-methoxyacetamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is critical as methoxyacetyl chloride is highly reactive towards water, which would lead to the formation of methoxyacetic acid and reduce the yield of the desired product.
-
Base: Triethylamine or pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
-
Controlled Addition at Low Temperature: The acylation reaction is exothermic. Adding the methoxyacetyl chloride slowly at 0 °C helps to dissipate the heat, preventing side reactions and ensuring the stability of the reactants.
Diagram of the Synthesis Workflow:
Caption: Synthetic workflow for N-(4-Amino-2-methylphenyl)-2-methoxyacetamide.
Analytical Characterization: Ensuring Purity and Identity
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. A singlet for the methyl group on the aromatic ring around δ 2.2 ppm. A singlet for the methoxy group protons around δ 3.4 ppm. A singlet for the methylene protons of the acetamide group around δ 4.0 ppm. A broad singlet for the amine protons (NH₂) and a singlet for the amide proton (NH). |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 17 ppm. A signal for the methoxy carbon around δ 59 ppm. A signal for the methylene carbon around δ 72 ppm. A signal for the carbonyl carbon of the amide around δ 168 ppm. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 194.23, corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine and secondary amide (around 3200-3400 cm⁻¹). A strong absorption band for the C=O stretching of the amide group (around 1650 cm⁻¹). C-O stretching for the ether group (around 1100 cm⁻¹). |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under optimized conditions would indicate high purity. |
Applications in Research and Drug Development: A Building Block of Potential
N-(4-Amino-2-methylphenyl)-2-methoxyacetamide serves as a valuable intermediate in the synthesis of more complex molecules. The primary amino group offers a reactive handle for a variety of chemical transformations, including diazotization, further acylation, and reductive amination, allowing for the construction of diverse chemical libraries for high-throughput screening.
The acetamide moiety is a common feature in many biologically active compounds. For instance, research into novel acetamide derivatives has led to the discovery of potent anti-cancer agents.[2] Furthermore, related N-phenylacetamides have been investigated as selective β3-adrenergic receptor agonists, which have potential applications in the treatment of obesity and type 2 diabetes. The structural motifs present in N-(4-Amino-2-methylphenyl)-2-methoxyacetamide make it an attractive starting material for the exploration of new therapeutic agents in these and other disease areas.
Diagram of Potential Derivatization and Application:
Caption: Potential derivatization pathways and therapeutic applications.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be observed when handling N-(4-Amino-2-methylphenyl)-2-methoxyacetamide. Based on data for similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-(4-Amino-2-methylphenyl)-2-methoxyacetamide is a compound with significant potential as a building block in the synthesis of novel molecules for drug discovery and materials science. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive scaffold for creating diverse chemical libraries. While comprehensive public data on its biological activity is currently limited, the known importance of the acetamide and substituted aniline moieties in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this versatile chemical entity.
References
-
PubChem. "N-(2-Amino-4-methoxyphenyl)acetamide." National Center for Biotechnology Information. Available at: [Link]
-
Global Substance Registration System (GSRS). "N-(4-METHOXY-2-METHYLPHENYL)-ACETAMIDE." Available at: [Link]
-
Sinfoo Biotech. "n-(4-amino-2-methylphenyl)-2-phenoxyacetamide." Available at: [Link]
-
PubMed. "Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells." National Center for Biotechnology Information. Available at: [Link]
-
PubChem. "2-((4-Methoxyphenyl)amino)-N-methylacetamide." National Center for Biotechnology Information. Available at: [Link]
-
PubChem. "N-(2-amino-4-methylphenyl)acetamide." National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. "Reactions of Phenylamine as a Primary Amine." Available at: [Link]
-
Chemguide. "phenylamine (aniline) as an amine." Available at: [Link]
-
YouTube. "The Ethanoylation of Amines (A2 Chemistry)." Available at: [Link]
-
ResearchGate. "Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride..." Available at: [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 2. WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof - Google Patents [patents.google.com]
- 3. EP0605392B1 - Process for producing methoxyminoacetamide compounds - Google Patents [patents.google.com]
- 4. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
